molecular formula C16H10N2S5 B12522873 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline CAS No. 820970-27-2

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline

Katalognummer: B12522873
CAS-Nummer: 820970-27-2
Molekulargewicht: 390.6 g/mol
InChI-Schlüssel: XQSXTMKMLMQBIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline: is an organic compound known for its unique electronic properties. This compound belongs to the class of bis(1,3-dithiol-2-ylidene) derivatives, which are characterized by their ability to form stable radical cations and dications. These properties make them valuable in various applications, particularly in the field of organic electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline typically involves the reaction of 1,3-dithiol-2-thione with appropriate quinoxaline derivatives under controlled conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions used in laboratory settings are scaled up for industrial production, with adjustments made to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as iodine and bromine, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of radical cations and dications, while substitution reactions yield derivatives with different functional groups .

Wirkmechanismus

The mechanism by which 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline exerts its effects is primarily related to its electronic structure. The compound’s dithiolylidene moieties facilitate the formation of stable radical cations and dications, which are crucial for its electronic properties. These radical species can participate in various charge-transfer processes, making the compound valuable in applications such as organic electronics and molecular conductors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline is unique due to its specific electronic structure, which allows for the formation of stable radical cations and dications. This property distinguishes it from other similar compounds and makes it particularly valuable in applications requiring high electronic conductivity and stability .

Eigenschaften

CAS-Nummer

820970-27-2

Molekularformel

C16H10N2S5

Molekulargewicht

390.6 g/mol

IUPAC-Name

1,3-bis(1,3-dithiol-2-ylidene)-4,9-dihydrothieno[3,4-b]quinoxaline

InChI

InChI=1S/C16H10N2S5/c1-2-4-10-9(3-1)17-11-12(18-10)14(16-21-7-8-22-16)23-13(11)15-19-5-6-20-15/h1-8,17-18H

InChI-Schlüssel

XQSXTMKMLMQBIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=C4SC=CS4)SC3=C5SC=CS5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.